3-((2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thio)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one
CAS No.: 1223974-75-1
Cat. No.: VC4188764
Molecular Formula: C24H24N6O3S
Molecular Weight: 476.56
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1223974-75-1 |
|---|---|
| Molecular Formula | C24H24N6O3S |
| Molecular Weight | 476.56 |
| IUPAC Name | 3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one |
| Standard InChI | InChI=1S/C24H24N6O3S/c1-33-20-10-6-5-9-19(20)27-11-13-28(14-12-27)21(31)17-34-24-26-25-22-23(32)29(15-16-30(22)24)18-7-3-2-4-8-18/h2-10,15-16H,11-14,17H2,1H3 |
| Standard InChI Key | IOCCIUPXHXTFIC-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1N2CCN(CC2)C(=O)CSC3=NN=C4N3C=CN(C4=O)C5=CC=CC=C5 |
Introduction
The compound 3-((2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thio)-7-phenyl- triazolo[4,3-a]pyrazin-8(7H)-one is a complex organic molecule that integrates multiple functional groups, including a piperazine ring, an oxoethyl group, a thioether linkage, and a phenyl moiety attached to a triazolo-pyrazine core. This structure suggests potential pharmacological properties due to the diverse functional groups that can interact with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step synthetic pathways. Common methods include reactions involving piperazine and triazole derivatives, which are often explored in medicinal chemistry for their pharmacological properties. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the structure.
Potential Biological Activities
Compounds containing piperazine rings often exhibit significant biological activity, including interactions with neurotransmitter receptors. The presence of the methoxyphenyl group could enhance lipophilicity, facilitating better membrane penetration and bioavailability. This compound may exhibit activity against certain receptors in the central nervous system or act as an inhibitor of specific enzymes involved in disease processes.
Research Findings
While specific data on the biological activity of 3-((2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thio)-7-phenyl- triazolo[4,3-a]pyrazin-8(7H)-one is limited, similar compounds have shown promise in various therapeutic applications. The mechanism of action typically involves interaction with specific biological targets such as receptors or enzymes.
Potential Applications
This compound has potential applications in various fields such as:
-
Neurological Disorders: Due to its interaction with neurotransmitter receptors.
-
Enzyme Inhibition: Acting as an inhibitor of specific enzymes involved in disease processes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume